[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Description
[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic organic compound featuring a substituted anilino group (3-chloro-2-methyl) linked via an oxoethyl bridge to a 4-chlorophenyl acetate ester.
Properties
IUPAC Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11-14(19)3-2-4-15(11)20-16(21)10-23-17(22)9-12-5-7-13(18)8-6-12/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOYYVQJKSOVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.
Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C15H14ClN
- Molecular Weight: 255.73 g/mol
The compound features a chloroaniline moiety, which is known to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | Not available |
Research indicates that compounds similar to This compound may act through multiple mechanisms:
- Tubulin Inhibition: Compounds that interfere with tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Signal Pathway Modulation: The compound may influence signaling pathways such as the Hedgehog signaling pathway, which is implicated in various cancers .
Antitumor Activity
A study focusing on related compounds showed promising results against multi-drug resistant cancer cell lines. These compounds exhibited significant antitumor activity by promoting tubulin polymerization and stabilizing microtubules, which are critical for cell division .
Case Study: Anticancer Efficacy
In vitro studies on similar derivatives have demonstrated:
- IC50 Values: Compounds exhibited IC50 values in the low micromolar range against various cancer cell lines.
- Cell Line Specificity: Certain analogs showed preferential efficacy towards breast and lung cancer cells.
Other Biological Activities
Research also suggests potential activities beyond anticancer effects:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, indicating a broader pharmacological profile.
- Neuroprotective Effects: Investigations into CNS-active agents have revealed that similar compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Summary of Key Studies
Future Directions
Further research is needed to explore:
- Structure-Activity Relationship (SAR): Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models before clinical trials.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several chlorophenyl-containing esters and anilino derivatives:
Key Observations:
- Substituent Impact on Reactivity : The presence of electron-withdrawing groups (e.g., sulfamoyl in ) increases polarity and hydrogen-bonding capacity compared to the methyl-chloro substitution in the target compound.
- Steric Effects : Bulky substituents (e.g., iodobenzoate in ) may hinder crystallization or enzymatic interactions, whereas smaller groups like acetate enhance solubility.
Spectroscopic and Computational Studies
- FT-IR and XRD Analysis : Analogs such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate exhibit strong carbonyl stretching vibrations (~1740 cm⁻¹), consistent with ester and amide functionalities. The target compound’s nitro analog shows a HOMO-LUMO gap of 3.8 eV, indicating moderate electronic stability .
- Hyperpolarizability: Derivatives with nitro groups (e.g., 3-nitrobenzoate ) exhibit higher first-order hyperpolarizability (β = 1.2 × 10⁻³⁰ esu), suggesting nonlinear optical applications. The target compound’s chloro-methyl substituent may reduce β due to lower electron-withdrawing effects.
Q & A
Q. What established synthetic routes are available for [2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate?
The compound can be synthesized via nucleophilic substitution reactions. For example, similar chloro-substituted acetamides are prepared by reacting amines (e.g., 3-chloro-2-methylaniline) with brominated intermediates (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in dimethylformamide (DMF) with potassium carbonate as a base. This method yields ~84.5% under room-temperature stirring for 2 hours .
Q. Which spectroscopic techniques are critical for structural characterization?
X-ray crystallography is essential for determining bond lengths, dihedral angles (e.g., 3.14° between phenyl rings), and hydrogen bonding patterns . Complementary techniques include NMR (for functional group analysis) and IR spectroscopy (to confirm carbonyl and amide functionalities).
Q. What safety protocols are recommended for handling this compound?
Due to its chlorinated aromatic groups, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Similar compounds require strict adherence to waste disposal guidelines to mitigate environmental risks .
Q. What are common chemical reactions involving this compound?
The acetamide and ester moieties undergo oxidation (e.g., using KMnO₄ to form carboxylic acids), reduction (e.g., NaBH₄ for alcohol derivatives), and nucleophilic substitution (e.g., replacing chlorine with amines or thiols) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables include solvent polarity (DMF vs. ethanol), temperature (room temperature vs. reflux), and stoichiometric ratios. For instance, achieved high yields (84.5%) with equimolar reactants and DMF as a polar aprotic solvent . Advanced optimization may involve DOE (Design of Experiments) frameworks to assess interactions between variables.
Q. What mechanistic insights explain substituent effects on reactivity?
The electron-withdrawing chlorine atoms on the phenyl rings enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Computational studies (e.g., DFT) can model charge distribution and predict reactivity trends, as seen in analogous compounds .
Q. How do crystallographic data resolve contradictions in molecular conformation?
Crystal structure analysis (e.g., dihedral angles and bond lengths) clarifies steric and electronic interactions. For example, the near-planar arrangement of phenyl rings in related compounds minimizes steric hindrance, while absent hydrogen bonds suggest weak intermolecular forces .
Q. What in vitro models are suitable for evaluating biological activity, and how can data discrepancies be addressed?
Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity assays. Contradictory results (e.g., variable IC₅₀ values) may arise from differences in cell permeability or metabolic stability. Triplicate experiments and standardized protocols (e.g., MTT assay) improve reproducibility .
Q. How can environmental persistence be assessed using computational and experimental methods?
Apply QSAR models to predict biodegradation pathways or photolysis rates. Experimental approaches include OECD 301/307 guidelines to measure aerobic/anaerobic degradation in soil/water systems, as outlined in long-term ecotoxicological studies .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Pilot-scale reactions require solvent recovery systems (e.g., DMF distillation) and purification via recrystallization (ethanol as a solvent). Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes like purity and particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
